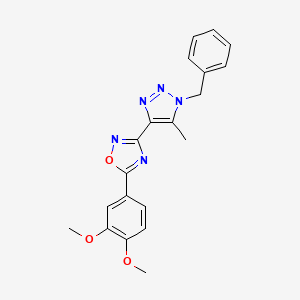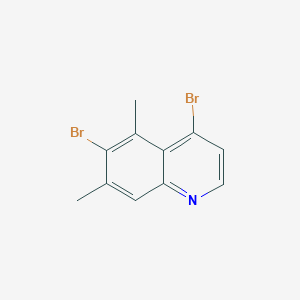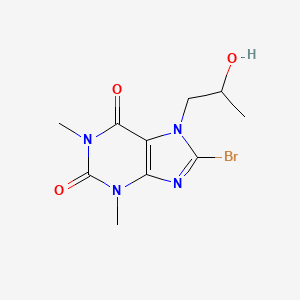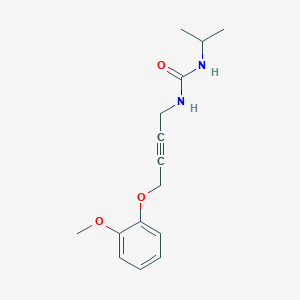
3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of BMTDO involves several steps, including the formation of the triazole ring, benzyl substitution, and subsequent oxadiazole ring formation. Researchers have employed various synthetic routes, such as click chemistry and multicomponent reactions, to access BMTDO derivatives . These synthetic strategies are crucial for obtaining sufficient quantities of BMTDO for further investigations.
Molecular Structure Analysis
The molecular structure of BMTDO plays a pivotal role in its properties and reactivity. Using density functional theory (DFT), researchers have optimized the geometrical parameters and vibrational assignments for BMTDO. The B3LYP method, combined with the 6-311++G (d,p) basis set, provides insights into the electronic structure and stability of BMTDO. Additionally, frontier molecular orbital (FMO) analysis sheds light on its chemical reactivity .
Chemical Reactions Analysis
BMTDO participates in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Investigating its reactivity with different nucleophiles and electrophiles is essential for understanding its synthetic versatility and potential applications. Researchers have explored its reactions with various reagents, leading to the development of novel BMTDO derivatives with diverse functionalities .
Physical And Chemical Properties Analysis
Understanding BMTDO’s physical and chemical properties is crucial for its practical use. Researchers have characterized its UV-Visible absorption spectrum, FT-IR vibrational frequencies, and NMR spectra. These experimental data corroborate the theoretical predictions obtained from DFT calculations. Additionally, solubility, melting point, and stability assessments contribute to evaluating BMTDO’s suitability for various applications .
科学的研究の応用
Therapeutic Potential in Medicinal Chemistry
Anticancer, Antifungal, and Antibacterial Applications
The 1,3,4-oxadiazole ring, a key structural feature of the compound , has been extensively studied for its binding efficacy with different enzymes and receptors in biological systems. This interaction has been found to elicit a broad range of bioactivities, making 1,3,4-oxadiazole derivatives highly valuable in the development of treatments for various ailments, including cancer, fungal infections, and bacterial diseases. Research highlights the enormous developmental value of these compounds, underpinning their importance in medicinal chemistry (Verma et al., 2019).
Applications in Antimicrobial Resistance
Development of New Antimicrobial Agents
The rising global challenge of antimicrobial resistance has intensified the search for new compounds. The 1,3,4-oxadiazole core, found in many new structures, exhibits significant antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. Studies suggest that the activity of these new compounds often surpasses that of existing antibiotics, indicating their promising potential as future drugs (Glomb & Świątek, 2021).
Significance in Drug Development
Broad Spectrum of Pharmacological Activities
The oxadiazole nucleus, especially the 1,3,4-oxadiazole variant, is recognized for its diverse pharmacological properties. This includes anti-inflammatory, analgesic, antimicrobial, antitumor, anticonvulsant, anthelmintic, antimycobacterial, herbicidal, antioxidant, and antiviral activities. The development and biological evaluation of novel oxadiazole derivatives have been a focal point in recent research, driving the discovery of safer and more effective compounds for various diseases (Bala, Kamboj, & Kumar, 2010).
作用機序
BMTDO exhibits promising biological activities, making it an attractive candidate for drug development. Its mechanism of action involves interactions with specific cellular targets, such as enzymes or receptors. Further studies are needed to elucidate the precise molecular pathways affected by BMTDO and its derivatives. Potential therapeutic applications include anticancer, antimicrobial, or anti-inflammatory agents .
Safety and Hazards
While BMTDO shows promise, safety considerations are paramount. Researchers must assess its toxicity, environmental impact, and potential hazards. Detailed studies on its biocompatibility, metabolism, and adverse effects are necessary before clinical or industrial use. Safety protocols should guide its handling, storage, and disposal .
特性
IUPAC Name |
3-(1-benzyl-5-methyltriazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-13-18(22-24-25(13)12-14-7-5-4-6-8-14)19-21-20(28-23-19)15-9-10-16(26-2)17(11-15)27-3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHZIVDWBJDGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2567375.png)




![1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid](/img/structure/B2567385.png)


![3-(2,3-Dimethylphenyl)-2-[(Z)-2-(2-hydroxy-3-methoxyphenyl)ethenyl]quinazolin-4-one](/img/structure/B2567392.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2567394.png)

![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2567396.png)

![N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide](/img/structure/B2567398.png)
